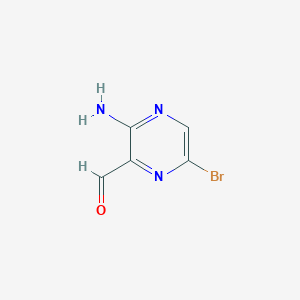

3-Amino-6-bromopyrazine-2-carbaldehyde

Description

The exact mass of the compound 3-Amino-6-bromopyrazine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-6-bromopyrazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-bromopyrazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-6-bromopyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAXLZNZPNMCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719206 | |

| Record name | 3-Amino-6-bromopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-63-4 | |

| Record name | 3-Amino-6-bromopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-bromopyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-6-bromopyrazine-2-carbaldehyde CAS number

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-carbaldehyde (CAS No. 1196156-63-4), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its versatile chemical reactivity. Particular emphasis is placed on its application as a pivotal intermediate in the synthesis of complex bioactive molecules, most notably kinase inhibitors for targeted cancer therapy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced organic synthesis and medicinal chemistry applications.

Introduction: The Significance of the Pyrazine Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry. Among them, the pyrazine ring system is a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

3-Amino-6-bromopyrazine-2-carbaldehyde emerges as a particularly valuable synthetic intermediate due to its trifunctional nature. It possesses an amino group, a bromine atom, and an aldehyde, all strategically positioned on the electron-deficient pyrazine core. This unique arrangement offers orthogonal reactivity, allowing for sequential and selective chemical modifications to build molecular complexity. The bromine atom serves as a handle for modern cross-coupling reactions, the aldehyde is a gateway for chain extensions and heterocycle formation, and the amino group can be used to modulate solubility or act as a key pharmacophoric feature.[1][3] This versatility makes it a sought-after precursor for creating libraries of novel compounds, especially in the discovery of targeted therapeutics like kinase inhibitors.[4][5]

Physicochemical Properties and Identification

Accurate identification is the first step in any successful experimental workflow. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1196156-63-4 | [3][6][7][8] |

| Molecular Formula | C₅H₄BrN₃O | [3] |

| Molecular Weight | 202.01 g/mol | [3] |

| Synonyms | 3-Amino-6-bromo-2-pyrazinecarboxaldehyde | [3] |

| Predicted Boiling Point | 321.8 ± 42.0 °C | [3] |

| Predicted Density | 1.905 ± 0.06 g/cm³ | [3] |

| Appearance | Yellow to Brown Solid (Expected) | |

| Storage Conditions | Store in freezer (-20°C), inert atmosphere, protect from light | [3] |

Spectroscopic Characterization: A Self-Validating System

Verifying the identity and purity of 3-Amino-6-bromopyrazine-2-carbaldehyde is critical. The following are the expected spectroscopic characteristics that serve to confirm the structure.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, typically in the 9.8-10.5 ppm range. The lone aromatic proton on the pyrazine ring will be a singlet, likely between 7.5 and 8.5 ppm. The amino (-NH₂) protons will present as a broad singlet, whose chemical shift (typically 5.0-7.0 ppm) can vary with solvent and concentration.[9]

-

¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by five signals. The aldehyde carbonyl carbon is the most deshielded, appearing around 190 ppm. The four carbons of the pyrazine ring will appear in the aromatic region (approx. 110-160 ppm), with the carbon bearing the bromine atom shifted due to the halogen's electronic effect.

-

Infrared (IR) Spectroscopy: Key vibrational stretches confirm the functional groups. Look for a sharp C=O stretch for the aldehyde around 1690-1715 cm⁻¹. The N-H stretching of the primary amine will appear as two distinct, sharp peaks in the 3300-3500 cm⁻¹ region. C-N stretching absorptions are expected between 1200 and 1350 cm⁻¹.[9]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The exact mass should correspond to the molecular formula C₅H₄BrN₃O.

Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common strategy for introducing an aldehyde onto an electron-deficient heterocycle involves the directed ortho-metalation of a protected amine followed by formylation. This approach provides regiochemical control.

Caption: A logical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize 3-Amino-6-bromopyrazine-2-carbaldehyde from 3-Amino-6-bromopyrazine.

-

Step 1: Protection of the Amino Group

-

Dissolve 3-amino-6-bromopyrazine (1 eq.) in anhydrous Dichloromethane (DCM).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of DMAP.

-

Stir at room temperature for 12-16 hours until TLC analysis shows complete consumption of the starting material.

-

Causality: The Boc group protects the nucleophilic and acidic amine, preventing it from interfering with the strongly basic conditions required for metalation.

-

-

Step 2: Directed ortho-Metalation and Formylation

-

In a separate flame-dried flask under an argon atmosphere, dissolve the protected intermediate from Step 1 in anhydrous THF and cool to -78 °C.

-

Slowly add Lithium Diisopropylamide (LDA, 1.2 eq.) and stir for 1 hour.

-

Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the C2 position, which is acidified by the adjacent protected amine and ring nitrogen.

-

Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.) dropwise and allow the reaction to slowly warm to room temperature.

-

Causality: DMF serves as the formylating agent, reacting with the lithiated intermediate to form the aldehyde after workup.

-

-

Step 3: Workup and Deprotection

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Dissolve the crude residue in a solution of 20% Trifluoroacetic Acid (TFA) in DCM and stir for 2 hours.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group to reveal the free amine.

-

Neutralize carefully with saturated NaHCO₃ solution and extract the final product.

-

-

Step 4: Purification

-

Purify the crude product via flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.

-

Combine fractions containing the pure product and evaporate the solvent to yield 3-Amino-6-bromopyrazine-2-carbaldehyde as a solid.

-

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build a diverse range of derivatives.

Caption: Key synthetic transformations enabled by the compound's functional groups.

-

Reactions at the Bromine Atom: The C-Br bond is the premier site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing molecular diversity.[1]

-

Reactions at the Aldehyde Group: The aldehyde is a versatile electrophile. It readily undergoes reductive amination to form substituted aminomethyl groups, Wittig-type reactions to generate alkenes, and condensation with various nucleophiles (like hydrazines or hydroxylamines) to form new heterocyclic rings fused to the pyrazine core.[1]

-

Reactions at the Amino Group: The nucleophilic amino group can be acylated or sulfonated to introduce amide or sulfonamide functionalities, which are common motifs in drug molecules for establishing key hydrogen bond interactions with biological targets.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-aminopyrazine scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[10][11] The structure of 3-Amino-6-bromopyrazine-2-carbaldehyde provides an ideal starting point for synthesizing molecules that can compete with ATP for the kinase binding site.

-

FGFR Inhibitors: Fibroblast growth factor receptor (FGFR) signaling abnormalities are implicated in various cancers. Novel 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as potent pan-FGFR inhibitors, demonstrating antitumor activity in multiple cancer cell lines.[4][12] Our title compound is a direct precursor to such carboxamides.

-

MK-2 Inhibitors: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in inflammatory responses. Aminopyrazine derivatives have been successfully developed as inhibitors of MK-2, showing potential for treating inflammatory diseases like rheumatoid arthritis.[5]

-

Dual ErbB-2/EGFR Inhibitors: The epidermal growth factor receptor (EGFR) family of kinases are well-established oncology targets. Pyrimidine-5-carbaldehyde derivatives, structurally analogous to our pyrazine-2-carbaldehyde, have been identified as potent dual inhibitors of ErbB-2 and EGFR.[13] This highlights the utility of the aminocarbaldehyde scaffold in targeting this important kinase family.

Safety, Handling, and Storage

As a research chemical, 3-Amino-6-bromopyrazine-2-carbaldehyde should be handled with appropriate care.

-

Hazard Identification: The compound is considered a potential irritant.[3] Direct contact with eyes, skin, and mucous membranes should be avoided.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling the material.[14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

-

Storage: For long-term stability and to maintain product quality, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a freezer at or below -20°C.[3]

Conclusion

3-Amino-6-bromopyrazine-2-carbaldehyde is more than just a chemical; it is a versatile tool for innovation in chemical synthesis and drug discovery. Its trifunctional nature provides a robust platform for creating diverse and complex molecular architectures. Its proven relevance as a core scaffold for potent kinase inhibitors underscores its importance for academic and industrial researchers aiming to develop next-generation therapeutics. Proper understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

References

-

LookChem. (n.d.). Cas 1196156-63-4, 3-amino-6-bromopyrazine-2-carbaldehyde. Retrieved from [Link]

-

2a biotech. (n.d.). 3-AMINO-6-BROMOPYRAZINE-2-CARBALDEHYDE. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-amino-6-bromopyrazine-2-carbaldehyde | CAS#:1196156-63-4. Retrieved from [Link]

-

PubMed. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Retrieved from [Link]

-

ResearchGate. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2abiotech.net [2abiotech.net]

- 7. arctomsci.com [arctomsci.com]

- 8. 3-amino-6-bromopyrazine-2-carbaldehyde | CAS#:1196156-63-4 | Chemsrc [chemsrc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

3-Amino-6-bromopyrazine-2-carbaldehyde molecular weight

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-6-bromopyrazine-2-carbaldehyde, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic strategy, and explore its applications as a critical intermediate in the synthesis of bioactive molecules.

Compound Overview and Physicochemical Properties

3-Amino-6-bromopyrazine-2-carbaldehyde is a substituted pyrazine derivative characterized by the presence of three key functional groups: an amino (-NH₂), a bromo (-Br), and a carbaldehyde (-CHO) group.[1] This unique combination makes it a versatile reagent for organic synthesis, offering multiple reaction sites for molecular elaboration. The pyrazine core is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2]

The aldehyde functional group is highly reactive and serves as a linchpin for forming larger, more complex structures through reactions like reductive amination, Wittig reactions, and condensations. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The amino group can be acylated, alkylated, or used to modulate the electronic properties of the pyrazine ring.

Core Data Summary

The fundamental properties of 3-Amino-6-bromopyrazine-2-carbaldehyde are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 202.01 g/mol | [3] |

| Molecular Formula | C₅H₄BrN₃O | [1][3] |

| CAS Number | 1196156-63-4 | [1][3][4][5] |

| IUPAC Name | 3-amino-6-bromopyrazine-2-carbaldehyde | [1] |

| Predicted Boiling Point | 321.8 ± 42.0 °C | [1] |

| Predicted Density | 1.905 ± 0.06 g/cm³ | [1] |

| Canonical SMILES | C1=NC(=C(C(=O)N=C1)N)Br | [3] |

Synthesis and Characterization: A Field-Proven Approach

While various synthetic routes may be conceived, a common and logical strategy for preparing 3-Amino-6-bromopyrazine-2-carbaldehyde involves the selective oxidation of its corresponding primary alcohol, (3-amino-6-bromopyrazin-2-yl)methanol. This precursor alcohol can, in turn, be synthesized from the more readily available 3-amino-6-bromopyrazine-2-carboxylic acid. This two-step approach ensures high selectivity and avoids harsh conditions that could degrade the sensitive aldehyde product.

The rationale for this pathway is rooted in chemoselectivity. The aldehyde group is susceptible to over-oxidation to a carboxylic acid. Therefore, starting from the alcohol and using a mild, selective oxidation protocol is the preferred method for achieving a high yield of the desired carbaldehyde.

Proposed Synthetic Workflow

The diagram below illustrates the logical flow from the carboxylic acid precursor to the final aldehyde product.

Caption: Proposed two-step synthesis of 3-Amino-6-bromopyrazine-2-carbaldehyde.

Experimental Protocol: Step-by-Step Methodology

Step 1: Reduction of 3-Amino-6-bromopyrazine-2-carboxylic Acid

-

Rationale: The carboxylic acid must first be reduced to the primary alcohol. A strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) or a Borane complex (BH₃·THF) is required for this transformation. Caution is paramount when using these reagents due to their high reactivity with water.

-

Procedure:

-

To a stirred, cooled (0 °C) suspension of LiAlH₄ (1.5 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of 3-amino-6-bromopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solid (aluminium salts) through a pad of Celite and wash thoroughly with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (3-amino-6-bromopyrazin-2-yl)methanol.

-

Purify the crude product via column chromatography on silica gel.

-

Step 2: Selective Oxidation to 3-Amino-6-bromopyrazine-2-carbaldehyde

-

Rationale: The selective oxidation of an amino alcohol to an amino aldehyde requires a mild reagent to prevent over-oxidation and side reactions involving the amino group. Manganese dioxide (MnO₂) is an excellent choice for oxidizing allylic and benzylic-type alcohols. Alternatively, a catalytic system like TEMPO/Cu(I) under aerobic conditions provides a highly chemoselective and environmentally friendly option.[1][5]

-

Procedure (using MnO₂):

-

Dissolve the purified (3-amino-6-bromopyrazin-2-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight). The quality of the MnO₂ is critical for the success of the reaction.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction closely by TLC. The reaction is often complete within 2-6 hours.

-

Upon completion, filter the mixture through a pad of Celite to remove the manganese salts, washing the pad extensively with DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the target compound, 3-Amino-6-bromopyrazine-2-carbaldehyde.

-

Further purification, if necessary, can be achieved by recrystallization or column chromatography.

-

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and presence of key functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC/LC-MS: To assess purity.[4]

Applications in Drug Discovery and Development

3-Amino-6-bromopyrazine-2-carbaldehyde is not typically an end-product but rather a valuable intermediate for building more complex, biologically active molecules.[1] Its derivatives have been explored for a range of therapeutic targets.

-

Scaffold for Kinase Inhibitors: The pyrazine core is a privileged structure in the design of kinase inhibitors. For example, derivatives of 3-aminopyrazine-2-carboxamide have been synthesized and evaluated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[6][7][8] The aldehyde functionality of the title compound provides a direct route to synthesize such amides or other elaborated structures.

-

Antimicrobial Agents: The aminopyrazine scaffold is also found in compounds with antimicrobial activity. Research into N-substituted 3-aminopyrazine-2-carboxamides has shown activity against various bacterial and fungal strains.[9]

-

Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the synthesis of novel agrochemicals, where the pyrazine ring can contribute to the efficacy of pesticides and herbicides.[10]

The strategic importance of this molecule lies in its ability to act as a starting point for generating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

Conclusion

3-Amino-6-bromopyrazine-2-carbaldehyde, with a molecular weight of 202.01 g/mol , is a high-value synthetic intermediate. Its trifunctional nature provides a rich platform for chemical diversification, making it a crucial tool for medicinal chemists and drug development professionals. The synthetic pathway detailed in this guide, proceeding via reduction of the corresponding carboxylic acid followed by selective oxidation of the resulting alcohol, represents a logical and robust method for its preparation. Its demonstrated utility in constructing kinase inhibitors and other bioactive molecules underscores its continued importance in the quest for novel therapeutics.

References

-

LookChem. Cas 1196156-63-4, 3-amino-6-bromopyrazine-2-carbaldehyde.[Link]

-

Reddy, K. L., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 4(1), 74-78. [Link]

-

2a biotech. 3-AMINO-6-BROMOPYRAZINE-2-CARBALDEHYDE.[Link]

-

Zitko, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2969. [Link]

-

ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Med Chem Lett.[Link]

-

National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

-

Organic Syntheses. 3-aminopyridine.[Link]

- Google Patents.EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.

- Google Patents.CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

PubMed. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

Sources

- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. lookchem.com [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-amino-6-bromopyrazine-2-carboxylic acid sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Amino-6-bromopyrazine-2-carbaldehyde, a key heterocyclic building block in contemporary drug discovery and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications, particularly in the construction of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced heterocyclic intermediates.

Core Chemical and Physical Properties

3-Amino-6-bromopyrazine-2-carbaldehyde is a trifunctional pyrazine derivative, incorporating an amino group, a bromo substituent, and a carbaldehyde functionality on the pyrazine core. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃O | |

| Molecular Weight | 202.01 g/mol | [1] |

| Appearance | Solid (typically a powder) | [2] |

| Predicted Boiling Point | 321.8 ± 42.0 °C | [3] |

| Predicted Density | 1.905 ± 0.06 g/cm³ | [3] |

| Solubility | Limited solubility in water, soluble in some polar organic solvents. | [2][4] |

| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C. | [3] |

While an exact melting point is not consistently reported in publicly available literature, its precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, has a melting point in the range of 164-177 °C, suggesting the aldehyde is also a solid at room temperature.[4]

Synthesis and Spectroscopic Characterization

The synthesis of 3-Amino-6-bromopyrazine-2-carbaldehyde can be approached through a multi-step sequence, typically starting from a more readily available pyrazine derivative. A plausible and efficient synthetic route involves the controlled oxidation of the corresponding primary alcohol, 2-amino-3-hydroxymethylpyrazine, which itself can be synthesized and subsequently brominated.

Conceptual Synthetic Workflow

The following diagram illustrates a logical synthetic pathway to 3-Amino-6-bromopyrazine-2-carbaldehyde.

Sources

3-Amino-6-bromopyrazine-2-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-6-bromopyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-bromopyrazine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex molecules with therapeutic potential, including kinase inhibitors. This guide provides a detailed, technically-grounded pathway for its synthesis, starting from the readily available 3-aminopyrazine-2-carboxylic acid. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability. The described three-step core pathway involves esterification, selective bromination, and a final chemoselective reduction. Alternative synthetic routes are also discussed, offering flexibility in experimental design.

Introduction and Strategic Overview

The pyrazine scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1] The title compound, 3-amino-6-bromopyrazine-2-carbaldehyde, incorporates three key functional groups: a nucleophilic amino group, a reactive aldehyde, and a bromine atom positioned for subsequent cross-coupling reactions. This trifunctional arrangement makes it a versatile intermediate for constructing diverse molecular architectures.

The synthesis strategy presented herein is designed for efficiency and control, proceeding through stable, isolable intermediates. The core logic is to first modify the carboxylic acid to a functional group amenable to aldehyde formation, then introduce the bromo substituent, and finally, perform the selective conversion to the carbaldehyde.

Core Synthesis Pathway

The most direct and validated pathway proceeds in three distinct steps from 3-aminopyrazine-2-carboxylic acid.

Caption: Core three-step synthesis of the target aldehyde.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

The initial step involves the conversion of the carboxylic acid to its methyl ester. This is a crucial transformation for two primary reasons: it protects the carboxylic acid from unwanted side reactions in the subsequent bromination step, and it converts the carboxyl group into a precursor suitable for reduction to the aldehyde. A standard Fischer esterification is effective for this purpose.[2]

Causality: The use of a strong acid catalyst like sulfuric acid in a large excess of methanol drives the equilibrium towards the ester product. The reaction is typically performed at room temperature over an extended period to ensure high conversion without promoting decomposition of the sensitive aminopyrazine ring.[2]

Experimental Protocol:

-

Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (H₂SO₄, approx. 0.2 eq) to the stirred suspension.

-

Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

-

Upon completion, carefully pour the mixture into water and neutralize to pH 7 with a saturated solution of sodium bicarbonate (NaHCO₃).

-

The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration, washed with cold water, and dried.[2]

Step 2: Selective Bromination of Methyl 3-aminopyrazine-2-carboxylate

The introduction of a bromine atom onto the pyrazine ring is achieved via electrophilic aromatic substitution. The amino group at the C3 position is an activating group and directs the incoming electrophile. In this specific system, bromination occurs selectively at the C6 position. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled source of electrophilic bromine under mild conditions, minimizing over-bromination and side reactions.[3]

Causality: Acetonitrile is an ideal solvent for this reaction, facilitating the dissolution of the starting materials and promoting the desired reactivity. The reaction proceeds efficiently at room temperature, avoiding the need for heating which could lead to degradation. The high yield of this reaction underscores the strong directing effect of the amino group and the reliability of NBS as a brominating agent for this class of heterocycles.[3]

Experimental Protocol:

-

Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile (approx. 12 mL per gram).

-

Add N-bromosuccinimide (NBS, 1.0 eq) in one portion to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC. Upon completion, the product, methyl 3-amino-6-bromopyrazine-2-carboxylate, often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to afford the pure product as a yellow solid.[3]

Step 3: Chemoselective Reduction of the Ester to an Aldehyde

This final step is the most delicate transformation in the sequence. The goal is to reduce the ester at the C2 position to an aldehyde without affecting the pyrazine ring, the amino group, or the bromo substituent. Diisobutylaluminium hydride (DIBAL-H) is the premier reagent for this partial reduction.[4][5]

Causality: The success of this reaction hinges on precise temperature control. At -78 °C (a dry ice/acetone bath), the reaction mechanism involves the formation of a stable tetrahedral intermediate after the addition of one hydride equivalent from DIBAL-H.[6] This intermediate does not collapse to the corresponding alcohol. Upon aqueous workup, the intermediate is hydrolyzed to furnish the desired aldehyde.[7][8] Running the reaction at higher temperatures or using more than one equivalent of DIBAL-H would lead to over-reduction to the primary alcohol.[5]

Experimental Protocol:

-

Dissolve methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) in anhydrous toluene (approx. 20 mL per gram) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature, and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-amino-6-bromopyrazine-2-carbaldehyde.[6]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Conditions | Yield | Reference |

| 1 | 3-Aminopyrazine-2-carboxylic acid | H₂SO₄, Methanol | Methanol | 0 °C to rt, 48h | High | [2] |

| 2 | Methyl 3-aminopyrazine-2-carboxylate | N-Bromosuccinimide (NBS) | Acetonitrile | rt, 16h | 92% | [3] |

| 3 | Methyl 3-amino-6-bromopyrazine-2-carboxylate | DIBAL-H | Toluene | -78 °C, 1-3h | Good to High | [6][7] |

Alternative Synthetic Strategies

While the core pathway is robust, alternative methods can be employed, particularly for the critical aldehyde formation step.

Weinreb Amide Route

This strategy offers an excellent alternative to the direct ester reduction, often providing higher yields and cleaner reactions. It involves converting the intermediate ester or the starting carboxylic acid into a Weinreb-Nahm amide, which is then reduced.[9][10]

Caption: Synthesis via a Weinreb-Nahm amide intermediate.

The Weinreb amide is particularly stable due to the formation of a chelated intermediate upon addition of a nucleophile (like a hydride), which prevents the common over-addition/over-reduction problem.[9][11]

Alcohol Oxidation Route

A two-step alternative to the direct reduction involves first completely reducing the ester to the primary alcohol, (3-amino-6-bromopyrazin-2-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be selectively oxidized to the aldehyde.

Caption: Synthesis via reduction to alcohol and subsequent oxidation.

Mild oxidizing agents such as manganese dioxide (MnO₂) or a TEMPO/copper(I) catalytic system are well-suited for oxidizing activated alcohols, especially those adjacent to heterocyclic rings, and are compatible with the amino group.[12][13][14]

Conclusion

The synthesis of 3-amino-6-bromopyrazine-2-carbaldehyde is reliably achieved through a three-step sequence of esterification, selective bromination, and chemoselective reduction. The presented core pathway, utilizing a DIBAL-H reduction, is efficient and founded on well-understood reaction mechanisms. The alternative routes through a Weinreb amide or alcohol oxidation provide valuable strategic depth for researchers, ensuring that this critical building block can be accessed with flexibility and high fidelity. This guide provides the necessary technical detail and mechanistic rationale to empower drug discovery professionals in their synthetic endeavors.

References

-

ResearchGate. (2016). How to reduce an Ester to aldehyde with no alcohol formation? [Online] Available at: [Link]

-

Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. [Online] Available at: [Link]

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Online] Available at: [Link]

-

OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Online] Available at: [Link]

-

Wikipedia. Weinreb ketone synthesis. [Online] Available at: [Link]

-

MDPI. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. [Online] Available at: [Link]

-

National Institutes of Health. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Online] Available at: [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Online] Available at: [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Online] Available at: [Link]

-

ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Online] Available at: [Link]

-

eScholarship, University of California. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Online] Available at: [Link]

-

National Institutes of Health. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Online] Available at: [Link]

- Google Patents. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.

-

ARKAT USA, Inc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. [Online] Available at: [Link]

-

Wiley Online Library. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Online] Available at: [Link]

- Google Patents. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.

-

National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Online] Available at: [Link]

-

RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Online] Available at: [Link]

-

Royal Society of Chemistry. (1969). A selective bromination of aromatic amines. [Online] Available at: [Link]

-

Pipzine Chemicals. 3-Amino-6-bromopyrazine-2-carboxylic Acid. [Online] Available at: [Link]

-

National Institutes of Health. (1996). 3-Aminopyrazine-2-carboxylic acid. [Online] Available at: [Link]

-

National Institutes of Health. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Online] Available at: [Link]

-

American Chemical Society. (1951). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. [Online] Available at: [Link]

-

ResearchGate. (2015). (PDF) ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Online] Available at: [Link]

-

ResearchGate. (2010). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes | Request PDF. [Online] Available at: [Link]

-

ResearchGate. (2010). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Online] Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]

- 4. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. orgosolver.com [orgosolver.com]

- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

The Synthetic Cornerstone: A Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde for Advanced Drug Discovery

Introduction: The Unassuming Aldehyde Powering Next-Generation Therapeutics

In the landscape of medicinal chemistry and drug development, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the ultimate therapeutic potential it unlocks. 3-Amino-6-bromopyrazine-2-carbaldehyde, a seemingly unassuming heterocyclic aldehyde, has emerged as a pivotal building block in the synthesis of complex molecular architectures, most notably in the realm of targeted cancer therapies. Its unique trifecta of functional groups—an activating amino group, a reactive aldehyde, and a versatile bromo substituent—provides a rich chemical handle for a multitude of synthetic transformations.

This guide offers an in-depth technical overview of 3-Amino-6-bromopyrazine-2-carbaldehyde, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, commercial availability, critical safety and handling protocols, and its paramount application in the synthesis of kinase inhibitors. The information herein is curated to provide not just procedural steps, but the underlying scientific rationale to empower your research and development endeavors.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The physical and chemical characteristics of 3-Amino-6-bromopyrazine-2-carbaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1196156-63-4 | [1][2] |

| Molecular Formula | C₅H₄BrN₃O | [1] |

| Molecular Weight | 202.01 g/mol | [3] |

| Appearance | Yellow to Brown Solid/Powder | |

| Melting Point | Not definitively reported; related compounds have melting points >200 °C. | |

| Boiling Point (Predicted) | 321.8 ± 42.0 °C | [1] |

| Density (Predicted) | 1.905 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in some polar organic solvents; limited solubility in water. | [4] |

| Storage Conditions | Store in a freezer (-20°C), under an inert atmosphere, and protected from light. | [1][3] |

Commercial Availability and Supplier Evaluation

The accessibility and purity of 3-Amino-6-bromopyrazine-2-carbaldehyde are critical for reproducible and reliable synthetic outcomes. Several commercial suppliers offer this reagent, and a comparative analysis is provided below to aid in procurement.

| Supplier | Product Number | Purity | Available Quantities | URL |

| BLD Pharm | BD107785 | ≥95% | 1g, 5g | [3] |

| ChemShuttle | 100103 | 95% | 1g, 5g, 10g, 25g | [5] |

| 2A Biotech | 2A-0129119 | 96%+ | Inquire | [Link][2] |

| Vibrant Pharma Inc. | (Related carboxamide) | 97% | 1g, 5g, 25g | [6] |

Expert Insight on Supplier Selection: When selecting a supplier, it is imperative to look beyond the price. Requesting a Certificate of Analysis (CoA) for a specific lot is a crucial step to verify purity and identify any potential impurities that could interfere with subsequent reactions. Batch-to-batch consistency is paramount for long-term research projects and drug development campaigns.

Handling, Storage, and Safety

As with any reactive chemical intermediate, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures:

While a comprehensive hazard profile for 3-Amino-6-bromopyrazine-2-carbaldehyde is not fully established, it should be handled with care as a potential irritant.[1] The safety data for a closely related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, indicates it can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.

Storage Recommendations:

To prevent degradation, 3-Amino-6-bromopyrazine-2-carbaldehyde should be stored in a tightly sealed container in a freezer at -20°C.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and reaction with moisture.[3] The compound should also be protected from light.[3]

Key Synthetic Applications: A Gateway to Kinase Inhibitors

The primary utility of 3-Amino-6-bromopyrazine-2-carbaldehyde lies in its role as a versatile precursor for the synthesis of highly substituted pyrazine derivatives, which are core structures in many kinase inhibitors. The aldehyde functionality allows for the construction of various heterocyclic systems through condensation reactions, while the bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

A notable application is in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted therapies for various cancers.[7][8][9]

Workflow for the Synthesis of a Pyrazine-based Kinase Inhibitor Precursor

Caption: A generalized workflow for the diversification of 3-Amino-6-bromopyrazine-2-carbaldehyde.

Experimental Protocol: Synthesis of a 3-Amino-6-arylpyrazine-2-carbonitrile Derivative (A Key Intermediate for FGFR Inhibitors)

The following protocol is adapted from established methodologies for the synthesis of related pyrazine-based kinase inhibitors.[10] This specific transformation first involves the conversion of the aldehyde to a nitrile, followed by a Suzuki-Miyaura cross-coupling.

Step 1: Conversion of Aldehyde to Nitrile (Illustrative)

-

Rationale: The conversion of the aldehyde to a nitrile is a common step to introduce a different type of reactive handle or to fulfill the structural requirements of a target molecule. This can be achieved through various methods, such as reaction with hydroxylamine followed by dehydration.

Step 2: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-bromopyrazine-2-carbonitrile

-

Rationale: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups at the 6-position of the pyrazine ring. This diversification is crucial for exploring the structure-activity relationship (SAR) of potential kinase inhibitors.

-

Procedure:

-

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., sodium carbonate, 2.0 equivalents).[10]

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[10]

-

Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-6-arylpyrazine-2-carbonitrile derivative.

-

Quality Control and Analytical Verification

Ensuring the identity and purity of 3-Amino-6-bromopyrazine-2-carbaldehyde and its synthetic derivatives is paramount. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the presence of the characteristic protons on the pyrazine ring and the aldehyde proton. The chemical shifts and coupling constants provide valuable structural information.

-

¹³C NMR will show the characteristic signals for the carbon atoms of the pyrazine ring, the aldehyde carbonyl carbon, and the carbon atoms bearing the amino and bromo substituents.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is an indispensable tool for assessing the purity of the compound and confirming its molecular weight.[11] A reversed-phase C18 column is typically used for chromatographic separation.[12] The mass spectrometer will provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight.

Caption: A typical quality control workflow for 3-Amino-6-bromopyrazine-2-carbaldehyde.

Conclusion

3-Amino-6-bromopyrazine-2-carbaldehyde has solidified its position as a high-value intermediate in the field of drug discovery. Its well-defined reactivity and the commercial availability of this compound provide a solid foundation for the synthesis of novel and diverse molecular entities. As the quest for more selective and potent kinase inhibitors continues, the strategic application of this versatile building block will undoubtedly contribute to the development of the next generation of targeted therapeutics. This guide has provided a comprehensive overview to assist researchers in harnessing the full potential of this powerful synthetic tool.

References

-

LookChem. Cas 1196156-63-4, 3-amino-6-bromopyrazine-2-carbaldehyde. [Link]

-

2A Biotech. 3-AMINO-6-BROMOPYRAZINE-2-CARBALDEHYDE. [Link]

-

Pipzine Chemicals. 3-Amino-6-bromopyrazine-2-carboxylic Acid. [Link]

-

Chemsrc. 3-amino-6-bromopyrazine-2-carbaldehyde | CAS#:1196156-63-4. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

-

Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. [Link]

-

Northeastern University Library. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 1196156-63-4|3-Amino-6-bromopyrazine-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 3-Amino-6-bromopyrazine-2-carboxylic Acid | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde

This guide provides an in-depth technical overview of 3-amino-6-bromopyrazine-2-carbaldehyde, a key building block in modern medicinal chemistry. While the precise initial discovery of this specific aldehyde is not prominently documented in readily available scientific literature, its rise to significance is intrinsically linked to the broader exploration of substituted aminopyrazine scaffolds in the quest for novel therapeutic agents. This document will delve into the compound's chemical properties, its strategic importance in drug discovery, plausible synthetic approaches based on established chemical principles, and its role in the synthesis of bioactive molecules.

The Strategic Importance of the Aminopyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common motif in a vast array of biologically active compounds. The introduction of an amino group and other substituents, such as a bromine atom and a formyl group, creates a highly versatile scaffold, 3-amino-6-bromopyrazine-2-carbaldehyde, with multiple points for chemical modification. This "privileged scaffold" allows for the systematic exploration of chemical space to optimize pharmacological properties.

The presence of the amino group and the aldehyde functionality provides reactive handles for the construction of diverse molecular architectures. The bromine atom, on the other hand, serves as a valuable synthetic linchpin for cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This trifecta of functional groups makes 3-amino-6-bromopyrazine-2-carbaldehyde a highly sought-after intermediate in the synthesis of targeted therapies, particularly in oncology and infectious diseases.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. Below is a summary of the key properties of 3-amino-6-bromopyrazine-2-carbaldehyde.

| Property | Value | Source |

| CAS Number | 1196156-63-4 | [1][2] |

| Molecular Formula | C₅H₄BrN₃O | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point (Predicted) | 321.8 ± 42.0 °C | [1] |

| Density (Predicted) | 1.905 ± 0.06 g/cm³ | [1] |

While a definitive, publicly available, peer-reviewed source detailing the complete spectroscopic analysis of 3-amino-6-bromopyrazine-2-carbaldehyde is elusive, typical spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton spectrum would be expected to show a singlet for the pyrazine ring proton, a broad singlet for the amino protons, and a singlet for the aldehyde proton. The chemical shifts would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule, including a downfield signal for the carbonyl carbon of the aldehyde.

-

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amino group, the C=O stretching of the aldehyde, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.

Synthetic Strategies: A Plausible Pathway

Although the seminal publication on the synthesis of 3-amino-6-bromopyrazine-2-carbaldehyde could not be definitively identified, a logical and efficient synthetic route can be postulated based on established methodologies for the preparation of similar pyrazine derivatives. A common and effective strategy involves the oxidation of the corresponding primary alcohol, (3-amino-6-bromopyrazin-2-yl)methanol.

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target aldehyde can be accessed from the commercially available 3-amino-6-bromopyrazine-2-carboxylic acid or its corresponding ester.

Caption: Retrosynthetic analysis of 3-Amino-6-bromopyrazine-2-carbaldehyde.

Key Synthetic Step: Oxidation of (3-Amino-6-bromopyrazin-2-yl)methanol

The crucial step in the proposed synthesis is the selective oxidation of the primary alcohol to the aldehyde. A variety of mild oxidizing agents can be employed to achieve this transformation while avoiding over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation using Manganese Dioxide

This protocol is based on a general method for the oxidation of heterocyclic methanol derivatives.

Materials:

-

(3-Amino-6-bromopyrazin-2-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite or a similar filter aid

Procedure:

-

To a stirred solution of (3-amino-6-bromopyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM (or CHCl₃), add activated manganese dioxide (5-10 eq) in portions at room temperature.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-amino-6-bromopyrazine-2-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Causality Behind Experimental Choices:

-

Manganese Dioxide: MnO₂ is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation. The large excess is necessary due to the heterogeneous nature of the reaction and the varying activity of the reagent.

-

Anhydrous Solvent: The reaction is carried out under anhydrous conditions to prevent the formation of the hydrate of the aldehyde, which could complicate the reaction and purification.

-

Celite Filtration: The fine particles of MnO₂ can be difficult to remove by simple filtration. A pad of Celite provides a more effective filtration medium.

Role as a Key Synthetic Intermediate

The true value of 3-amino-6-bromopyrazine-2-carbaldehyde lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group can undergo a wide range of chemical transformations, including:

-

Reductive Amination: To introduce substituted amino groups.

-

Wittig Reaction and related olefications: To form carbon-carbon double bonds.

-

Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

The bromine atom is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse substituents at the 6-position of the pyrazine ring.

Caption: Synthetic utility of 3-Amino-6-bromopyrazine-2-carbaldehyde.

Conclusion

3-Amino-6-bromopyrazine-2-carbaldehyde has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of a wide array of complex molecules. While the specific historical details of its initial discovery remain to be fully elucidated in the public domain, its importance is evident from its commercial availability and its implicit role in the development of novel therapeutic agents. The synthetic strategies outlined in this guide, based on established chemical principles, provide a practical framework for the preparation and utilization of this important synthetic intermediate. As the search for more effective and targeted therapies continues, the demand for such well-functionalized heterocyclic building blocks is only expected to grow.

References

Sources

Spectroscopic data of 3-Amino-6-bromopyrazine-2-carbaldehyde

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Amino-6-bromopyrazine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Amino-6-bromopyrazine-2-carbaldehyde (CAS: 1196156-63-4), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a detailed predictive analysis. This guide is intended for researchers, scientists, and drug development professionals to facilitate the identification, characterization, and quality control of 3-Amino-6-bromopyrazine-2-carbaldehyde in a laboratory setting.

Introduction and Significance

3-Amino-6-bromopyrazine-2-carbaldehyde is a highly functionalized heterocyclic compound. The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds with diverse pharmacological activities.[1] The presence of an amino group, a bromine atom, and an aldehyde group on the pyrazine ring provides multiple reaction sites for synthetic modifications, making it a versatile intermediate for creating libraries of complex molecules for drug discovery and the development of functional materials.[2] An accurate understanding of its spectroscopic signature is paramount for confirming its synthesis and purity.

This guide will provide a detailed, predictive overview of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Implications

The structure of 3-Amino-6-bromopyrazine-2-carbaldehyde features several key functional groups that dictate its spectroscopic properties:

-

Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The nitrogen atoms are electron-withdrawing, which generally deshields the ring protons and carbons.

-

Amino Group (-NH₂): An electron-donating group that will influence the electronic environment of the ring, particularly the adjacent carbons and protons.

-

Aldehyde Group (-CHO): A strongly electron-withdrawing and deshielding group. The aldehyde proton will have a characteristic downfield chemical shift in the ¹H NMR spectrum, and the carbonyl carbon will have a distinct resonance in the ¹³C NMR spectrum.

-

Bromine Atom (-Br): An electronegative, electron-withdrawing halogen that will also influence the chemical shifts of nearby nuclei. Its two stable isotopes (⁷⁹Br and ⁸¹Br) will produce a characteristic isotopic pattern in the mass spectrum.

Caption: Molecular structure of 3-Amino-6-bromopyrazine-2-carbaldehyde.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three main signals: one for the pyrazine ring proton, one for the aldehyde proton, and a broad signal for the amino protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -CHO | 9.8 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. This is consistent with data for other aromatic aldehydes like 2-pyridinecarboxaldehyde.[3] |

| H-5 | 8.2 - 8.4 | Singlet (s) | N/A | This is the only proton on the pyrazine ring. It is deshielded by the ring nitrogens and the adjacent bromine atom. In similar pyrazine systems, ring protons appear in this region. |

| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | N/A | The amino protons are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration. This range is typical for aromatic amines.[4] |

Causality Behind Experimental Choices & Protocol

Expertise & Experience: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange, leading to sharper signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

Trustworthiness (Self-Validating System): The integration of the proton signals should correspond to a 1:1:2 ratio for the aldehyde, pyrazine, and amine protons, respectively, which validates the proton count of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Tune and shim the spectrometer for the sample to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak or an internal standard (TMS).

-

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 188 - 192 | The carbonyl carbon of an aldehyde is strongly deshielded and typically appears in this downfield region. |

| C-3 (C-NH₂) | 155 - 158 | The carbon attached to the amino group is shielded by its electron-donating effect, but also influenced by the ring nitrogens. This is a typical range for a carbon bearing an amino group in a heteroaromatic system.[5][6] |

| C-2 (C-CHO) | 148 - 152 | This carbon is deshielded by the attached electron-withdrawing aldehyde group and the adjacent ring nitrogen. |

| C-6 (C-Br) | 142 - 145 | The carbon atom bonded to bromine is deshielded due to bromine's electronegativity. This is consistent with data for 2-bromopyridine.[4][7] |

| C-5 | 135 - 138 | This carbon is primarily influenced by the adjacent ring nitrogen and the bromine atom on the neighboring carbon. |

Causality Behind Experimental Choices & Protocol

Expertise & Experience: A standard proton-decoupled experiment is used to simplify the spectrum, showing a single peak for each unique carbon. A longer relaxation delay (d1) of 2-5 seconds may be necessary to ensure proper relaxation of quaternary carbons (C-2, C-3, C-6), which would otherwise have very low intensity.

Trustworthiness (Self-Validating System): The number of observed peaks (five) should match the number of unique carbons in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (in this case, confirming the presence of two CH carbons and three quaternary carbons), further validating the assignments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus.

-

Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse program.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR.

-

Process and calibrate the data as described for ¹H NMR.

-

Predicted FT-IR Spectroscopy

The FT-IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3500 | Medium-Strong | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. This is a characteristic feature of primary amines.[4][8] |

| C-H Stretch (Aromatic) | 3050 - 3150 | Weak-Medium | Corresponds to the stretching of the C-H bond on the pyrazine ring. |

| C-H Stretch (Aldehyde) | 2800 - 2900 and 2700 - 2800 | Weak | Two weak bands are characteristic of the C-H stretch of an aldehyde, often referred to as a Fermi doublet.[9] |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong | A strong, sharp absorption due to the carbonyl stretch is a key diagnostic feature for the aldehyde group.[9][10] |

| N-H Bend | 1600 - 1650 | Medium-Strong | The scissoring vibration of the primary amine group. |

| C=C and C=N Stretches | 1400 - 1600 | Medium | A series of bands corresponding to the stretching vibrations of the pyrazine ring. |

| C-Br Stretch | 600 - 700 | Medium | The stretching vibration of the carbon-bromine bond typically appears in the fingerprint region.[4] |

Causality Behind Experimental Choices & Protocol

Expertise & Experience: Attenuated Total Reflectance (ATR) is a common and convenient technique for solid samples, requiring minimal sample preparation. Recording a background spectrum is essential to subtract atmospheric CO₂ and water vapor absorptions, which could otherwise interfere with the sample spectrum.

Trustworthiness (Self-Validating System): The presence of a strong band around 1700 cm⁻¹ (C=O), two bands around 3300-3500 cm⁻¹ (N-H), and the aldehyde C-H stretch bands provides a self-validating confirmation of the key functional groups.

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform an automatic background subtraction.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition (particularly the presence of bromine).

Predicted Mass Spectrometry Data

| m/z Value | Identity | Rationale |